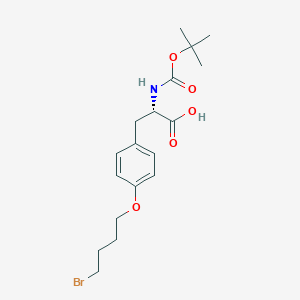
N-Boc-O-(4-bromobutyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-O-(4-bromobutyl)-L-tyrosine: is a synthetic compound that belongs to the family of tyrosine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 4-bromobutyl group attached to the oxygen atom of the tyrosine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-O-(4-bromobutyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 4-Bromobutyl Group: The hydroxyl group of the protected tyrosine is then reacted with 4-bromobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-bromobutyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-O-(4-bromobutyl)-L-tyrosine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Deprotection Reactions: The free amine form of the compound.
Aplicaciones Científicas De Investigación
N-Boc-O-(4-bromobutyl)-L-tyrosine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-O-(4-bromobutyl)-L-tyrosine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The 4-bromobutyl group can participate in covalent bonding with nucleophilic sites on target molecules, while the Boc group can be removed to reveal the active amine form.
Comparación Con Compuestos Similares
N-Boc-L-tyrosine: Lacks the 4-bromobutyl group and is used as a precursor in peptide synthesis.
O-(4-bromobutyl)-L-tyrosine: Lacks the Boc protecting group and may have different reactivity and applications.
Uniqueness: N-Boc-O-(4-bromobutyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 4-bromobutyl group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C18H26BrNO5 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
(2S)-3-[4-(4-bromobutoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H26BrNO5/c1-18(2,3)25-17(23)20-15(16(21)22)12-13-6-8-14(9-7-13)24-11-5-4-10-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
Clave InChI |
OHDBYIAPAANYAO-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


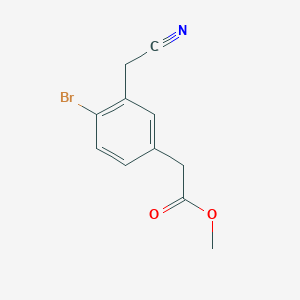
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
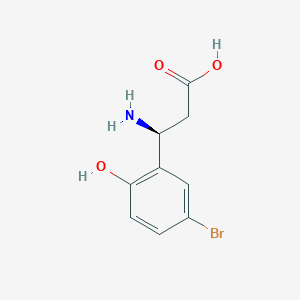

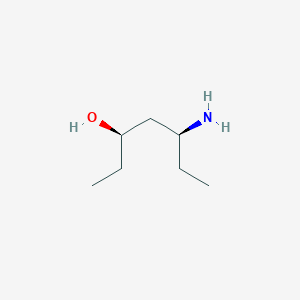
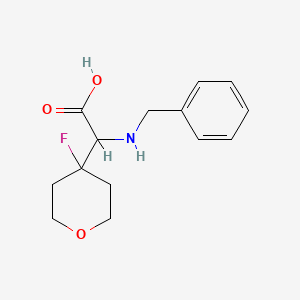

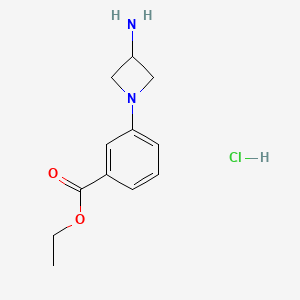
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)


![(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13026344.png)
![(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13026352.png)

